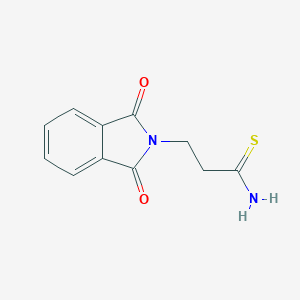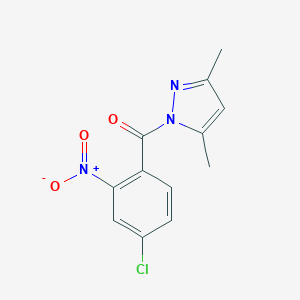
(4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone is a chemical compound that belongs to the class of pyrazolone derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
It’s known that nitrophenyl compounds can undergo nucleophilic substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the target’s function.
Biochemical Pathways
Nitrophenyl compounds are known to be involved in various biological activities . Therefore, it’s plausible that this compound could affect multiple pathways, leading to diverse downstream effects.
Advantages and Limitations for Lab Experiments
The advantages of using (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone in lab experiments include its easy synthesis, high yield, and potent pharmacological activities. However, the limitations of using this compound include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone. One potential direction is to investigate its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. Another direction is to explore its potential as a building block in the synthesis of functionalized pyrazolones and other heterocycles. Furthermore, the potential of (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone as a therapeutic agent for the treatment of neurodegenerative diseases and oxidative stress-related disorders could also be explored.
Synthesis Methods
The synthesis of (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone can be achieved by the reaction of 4-chloro-2-nitroaniline and 3,5-dimethylpyrazole-1-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction to give the desired product. This synthesis method has been reported in several scientific articles, and it has been optimized to obtain high yields of the product.
Scientific Research Applications
(4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-inflammatory, analgesic, and antipyretic activities. This compound has also been investigated for its potential as an anticancer agent. In addition, (4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone has been used as a building block in the synthesis of various organic compounds, including heterocycles and functionalized pyrazolones.
properties
IUPAC Name |
(4-chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)10-4-3-9(13)6-11(10)16(18)19/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPYGPOGCKYUQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Methoxyphenyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B362285.png)
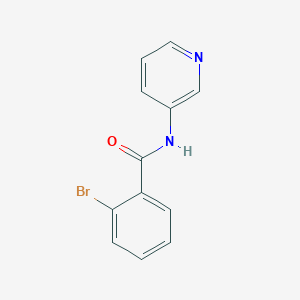
![11-oxo-2,3,5,11-tetrahydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B362289.png)
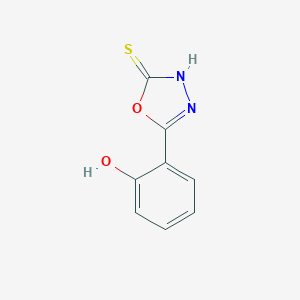
![1-[4-(Morpholine-4-sulfonyl)-phenyl]-ethanone](/img/structure/B362294.png)
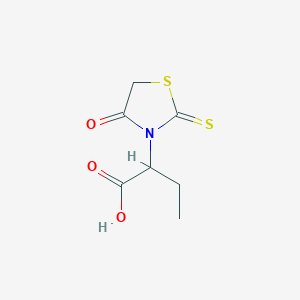
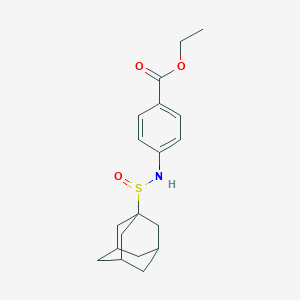
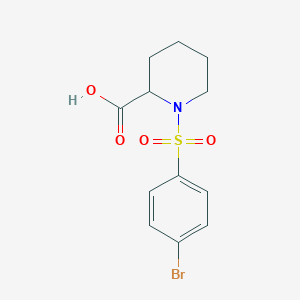
![2-[2-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino]ethoxy]ethanol](/img/structure/B362332.png)
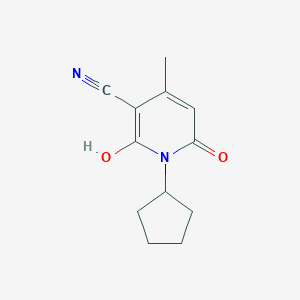
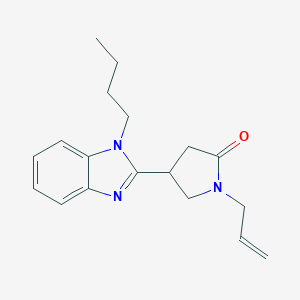
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

